molecular formula C6H3Cl2KNO2 B1603082 Clopyralid-potassium CAS No. 58509-83-4

Clopyralid-potassium

Cat. No.: B1603082
CAS No.: 58509-83-4
M. Wt: 231.09 g/mol
InChI Key: BIZIQXBDRQSZQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Clopyralid-potassium is synthesized from 3,6-dichloropyridine-2-carboxylic acid (clopyralid) by neutralizing it with potassium hydroxide. The reaction typically occurs in an aqueous medium, where clopyralid is dissolved in water and then reacted with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process includes the purification of the final product to ensure high purity and the removal of any impurities that may affect its efficacy as a herbicide .

Chemical Reactions Analysis

Types of Reactions

Clopyralid-potassium undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of chlorine atoms with other substituents.

    Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of clopyralid with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Clopyralid-potassium has a wide range of applications in scientific research, including:

Mechanism of Action

Clopyralid-potassium exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of susceptible plants, leading to uncontrolled cell division and growth. At low concentrations, it induces RNA, DNA, and protein synthesis, causing disordered growth and degradation of vascular tissue. At higher concentrations, it inhibits cell division and growth, leading to plant death through the induction of ethylene biosynthesis .

Comparison with Similar Compounds

Clopyralid-potassium is often compared with other pyridine herbicides, such as:

    Picloram: Another pyridine herbicide with similar properties but different environmental persistence and toxicity profiles.

    Aminopyralid: Known for its high efficacy against a broader range of weeds but with a higher potential for environmental impact.

Uniqueness

This compound is unique in its selective action against broad-leaved weeds while being relatively safe for grasses and other non-target plants. Its moderate persistence in the environment and low mammalian toxicity make it a preferred choice for many agricultural applications .

Properties

CAS No.

58509-83-4

Molecular Formula

C6H3Cl2KNO2

Molecular Weight

231.09 g/mol

IUPAC Name

potassium;3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C6H3Cl2NO2.K/c7-3-1-2-4(8)9-5(3)6(10)11;/h1-2H,(H,10,11);

InChI Key

BIZIQXBDRQSZQJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)C(=O)[O-])Cl.[K+]

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl.[K]

58509-83-4

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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